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Compound of Interest

Compound Name: 5-Methyl-1-heptene

Cat. No.: B083755 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-1-heptene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also

presented, making this a valuable resource for researchers, scientists, and professionals in

drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 5-Methyl-1-heptene.

Note: Experimental spectral data for 5-Methyl-1-heptene is not readily available in public

databases. The following data is predicted based on established principles of NMR

spectroscopy.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 5-
Methyl-1-heptene
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~5.8 ddt 1H H-2

~4.9-5.0 m 2H H-1

~2.0 q 2H H-3

~1.1-1.4 m 3H H-4, H-5

~1.1 m 2H H-6

~0.8-0.9 m 6H H-7, 5-CH₃

ddt: doublet of doublets of triplets, m: multiplet, q: quartet

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1-heptene

Chemical Shift (δ, ppm) Carbon Assignment

~139 C-2

~114 C-1

~39 C-4

~34 C-3

~32 C-5

~29 C-6

~19 5-CH₃

~14 C-7

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Methyl-1-
heptene, the key functional groups are the alkene C=C and C-H bonds, as well as the alkane
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C-H bonds.

Table 3: Characteristic IR Absorption Bands for 5-Methyl-1-heptene

Frequency (cm⁻¹) Intensity Vibration Functional Group

3075-3095 Medium C-H Stretch =C-H (alkene)

2850-3000 Strong C-H Stretch -C-H (alkane)

1640-1650 Medium C=C Stretch Alkene

1450-1470 Medium C-H Bend -CH₂- (alkane)

1370-1380 Medium C-H Bend -CH₃ (alkane)

910-990 Strong C-H Bend =CH₂ (alkene)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization mass spectrum of 5-Methyl-1-
heptene is characterized by a molecular ion peak and several fragment ions.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 5-Methyl-1-heptene

m/z Relative Intensity (%) Possible Fragment

112 ~10 [M]⁺ (Molecular Ion)

83 ~25 [M - C₂H₅]⁺

70 ~30 [M - C₃H₆]⁺

57 ~80 [C₄H₉]⁺

43 100 [C₃H₇]⁺ (Base Peak)

41 ~95 [C₃H₅]⁺

29 ~50 [C₂H₅]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Accurately weigh 5-10 mg of 5-Methyl-1-heptene into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Gently swirl the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of about 4-

5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon.

Set appropriate acquisition parameters, including the number of scans, relaxation delay,

and spectral width.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place a drop of 5-Methyl-1-heptene onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrument Setup and Data Acquisition:

Place the salt plates in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:
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Prepare a dilute solution of 5-Methyl-1-heptene in a volatile organic solvent (e.g., hexane

or dichloromethane).

Instrument Setup and Data Acquisition:

Set the GC parameters, including the injection port temperature, oven temperature

program, and carrier gas flow rate (typically helium).

Set the MS parameters, including the ionization mode (electron ionization is common for

this type of compound), mass range, and scan speed.

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the mass spectrometer.

Data Processing:

The software will generate a total ion chromatogram (TIC) showing the separated

compounds over time.

A mass spectrum will be generated for the peak corresponding to 5-Methyl-1-heptene.

Analyze the mass spectrum to identify the molecular ion and major fragment ions. The

fragmentation pattern can be compared to a library of known spectra for confirmation.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Methyl-1-heptene.
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Figure 1. General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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